An In-depth Technical Guide to 2-Chloro-6-fluoropyridine: Properties, Analysis, and Applications
An In-depth Technical Guide to 2-Chloro-6-fluoropyridine: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-6-fluoropyridine. Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document offers a blend of theoretical understanding and practical, field-proven insights. We will delve into the experimental determination of its core physical characteristics, explore its reactivity in key synthetic transformations, and provide a detailed analysis of its spectral data. Furthermore, this guide will address critical safety and handling protocols and conclude with a specific example of its application in the synthesis of a significant pharmaceutical agent.
Introduction: The Significance of 2-Chloro-6-fluoropyridine
2-Chloro-6-fluoropyridine is a halogenated pyridine derivative that has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of both a chlorine and a fluorine atom on the pyridine ring, make it a sought-after intermediate in the pharmaceutical and agrochemical industries.[1] The strategic placement of these halogens offers differential reactivity, allowing for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This attribute is instrumental in the construction of complex molecular architectures with desired biological activities.
The pyridine scaffold itself is a common motif in a vast array of bioactive molecules. The introduction of fluorine can enhance metabolic stability, lipophilicity, and binding affinity, while the chlorine atom provides a reactive handle for further synthetic transformations.[2] Consequently, 2-Chloro-6-fluoropyridine serves as a key precursor in the development of novel therapeutics and crop protection agents.
Physicochemical Properties
A thorough understanding of the physical properties of a reagent is fundamental to its effective use in the laboratory and for process scale-up. The key physicochemical properties of 2-Chloro-6-fluoropyridine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 20885-12-5 | [1] |
| Molecular Formula | C₅H₃ClFN | [1] |
| Molecular Weight | 131.54 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 31-36 °C | [4] |
| Boiling Point | 169.2 °C at 760 mmHg | [4] |
| Density | 1.331 g/cm³ (predicted) | [4] |
| Solubility | Soluble in methanol and other common organic solvents.[4] Insoluble in water.[5] | |
| Flash Point | 56.1 °C | [6] |
Experimental Determination of Physical Properties
To ensure the identity and purity of 2-Chloro-6-fluoropyridine, accurate determination of its physical properties is crucial. The following section provides detailed, step-by-step methodologies for key experiments.
Melting Point Determination
The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a high-purity compound.
Protocol:
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Sample Preparation: A small amount of finely powdered, dry 2-Chloro-6-fluoropyridine is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a rate of 10-15 °C per minute initially.
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Observation: Once melting is observed, the determination is repeated with a fresh sample, this time heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.
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Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range.
Caption: Logical Workflow for NMR-based Structure Elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2-Chloro-6-fluoropyridine will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
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C-Cl Stretch: A band in the region of 800-600 cm⁻¹ is expected for the C-Cl stretching vibration.
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C-F Stretch: A strong absorption band in the range of 1400-1000 cm⁻¹ will be indicative of the C-F bond. [7]* Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region will correspond to the stretching vibrations of the pyridine ring.
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Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹ will be due to the aromatic C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-Chloro-6-fluoropyridine (131.54 g/mol ). The presence of chlorine will be indicated by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
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Fragmentation Pattern: The fragmentation of the pyridine ring is a key feature in the mass spectrum. [8]Common fragmentation pathways for pyridine derivatives involve the loss of HCN or cleavage of the ring. The presence of the halogen substituents will also influence the fragmentation pattern, with potential loss of Cl or F radicals.
Chemical Reactivity and Synthetic Applications
The dual halogenation of 2-Chloro-6-fluoropyridine provides a platform for diverse chemical transformations, making it a valuable synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogen substituents, makes 2-Chloro-6-fluoropyridine susceptible to nucleophilic aromatic substitution. The fluorine atom at the 2-position is generally more reactive towards nucleophilic displacement than the chlorine atom at the 6-position. [9]This differential reactivity allows for selective functionalization.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. Both the chloro and fluoro substituents can participate in these reactions, though the reactivity of the C-Cl bond is generally higher. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the pyridine ring.
Application in Pharmaceutical Synthesis: The Case of Nevirapine
A prominent example of the utility of 2-Chloro-6-fluoropyridine is its role as a precursor in some synthetic routes to Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. [10][11]While various synthetic strategies for Nevirapine exist, some approaches utilize substituted pyridines that can be derived from or are analogous to 2-Chloro-6-fluoropyridine.
In a generalized synthetic scheme, a derivative of 2-Chloro-6-fluoropyridine can undergo a series of reactions, including nucleophilic substitution and cyclization, to construct the complex tricycle core of Nevirapine. The reactivity of the chloro and fluoro groups allows for the sequential introduction of other key fragments of the final drug molecule.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-fluoropyridine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. [6]
Conclusion
2-Chloro-6-fluoropyridine is a cornerstone intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique physical and chemical properties, governed by the presence of two different halogen atoms on a pyridine ring, offer a versatile platform for a wide range of synthetic transformations. A thorough understanding of its characteristics, coupled with the application of appropriate analytical techniques and adherence to safety protocols, is essential for its effective and safe utilization in research and development.
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